Cis-(7S,8R) Dihydrodiol vs. Trans-Dihydrodiol: Substrate Recognition by Distinct Dehydrogenase Enzymes
The target compound possesses a cis-(7S,8R) configuration on the dihydrodiol moiety, which is the natural substrate of cis-1,2-dihydro-1,2-dihydroxynaphthalene dehydrogenase (EC 1.3.1.29), a key enzyme in bacterial naphthalene catabolism. This enzyme's reported Km for (1R,2S)-1,2-dihydronaphthalene-1,2-diol ranges from 0.006 to 5.42 mM across different organisms [1]. In contrast, trans-1,2-dihydroxy-1,2-dihydronaphthalene is not a substrate for this enzyme but is instead processed by trans-1,2-dihydrobenzene-1,2-diol dehydrogenase (EC 1.1.1.179), which exhibits a Km of 2.6 mM and a Vmax of 36 μmol·min⁻¹·mg⁻¹ for naphthalene dihydrodiol [2]. A direct comparative study further demonstrated that (±)-trans-1,2-dihydroxy-1,2-dihydronaphthalene acts as a slow inactivator of yet another dehydrogenase (3α-hydroxysteroid/dihydrodiol dehydrogenase from rat liver), yielding a Kd of 70 μM and a limiting half-life at saturation of 23.2 min [3]. These data underscore that stereochemistry fundamentally dictates enzyme partner selection and kinetic fate.
| Evidence Dimension | Enzyme–Substrate Specificity (Km / Kd / Vmax) |
|---|---|
| Target Compound Data | cis-(7S,8R) configuration recognized by cis-1,2-dihydro-1,2-dihydroxynaphthalene dehydrogenase (EC 1.3.1.29); Class Km range = 0.006–5.42 mM [1] |
| Comparator Or Baseline | (i) trans-1,2-dihydrodiol: processed by trans-1,2-dihydrobenzene-1,2-diol dehydrogenase (EC 1.1.1.179); Km = 2.6 mM, Vmax = 36 μmol·min⁻¹·mg⁻¹ [2]. (ii) (±)-trans-1,2-dihydrodiol: inactivates dihydrodiol dehydrogenase with Kd = 70 μM, t1/2(sat) = 23.2 min [3] |
| Quantified Difference | The cis configuration directs the dihydrodiol toward oxidative catabolism (EC 1.3.1.29), whereas the trans isomer engages a distinct enzyme class and can act as a slow, NADP⁺-dependent inactivator with a Kd of 70 μM and a partition ratio of ~200,000 [3]. |
| Conditions | Biochemical assays using purified recombinant or native enzymes at physiological pH (7.0–10.0) [1][2][3] |
Why This Matters
For researchers building structure-activity relationship models or enzyme-linked functional assays, selecting the correct stereoisomer determines which metabolic or inhibitory pathway is engaged, directly impacting the interpretation of biological screening results.
- [1] BRENDA Database. EC 1.3.1.29 — cis-1,2-dihydro-1,2-dihydroxynaphthalene dehydrogenase. KM Values for (1R,2S)-1,2-dihydronaphthalene-1,2-diol: 0.006–5.42 mM. Available at: https://www.brenda-enzymes.info/enzyme.php?ecno=1.3.1.29 View Source
- [2] UniProtKB Q7JK39 (DHDH_MACFU). Trans-1,2-dihydrobenzene-1,2-diol dehydrogenase — KM = 2.6 mM for naphthalene dihydrodiol; Vmax = 36 μmol/min/mg at pH 10.0. Available at: https://www.uniprot.org/uniprotkb/Q7JK39/entry View Source
- [3] Smithgall TE, Harvey RG, Penning TM. Non-K-region o-quinones as enzyme-generated inactivators of dihydrodiol dehydrogenase. Biochemistry. 1988;27(6):1814-1820. DOI: 10.1021/bi00406a003. PMID: 2669957. View Source
